

Technical Whitepaper: 2-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloroquinolin-4-amine

CAS No.: 80947-25-7

Cat. No.: B3024582

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Scaffold Architecture, Regioselective Synthesis, and Therapeutic Utility

Executive Summary

2-Chloroquinolin-4-amine (CAS 80947-25-7) represents a "privileged scaffold" in medicinal chemistry, characterized by its bifunctional reactivity. It serves as a critical intermediate in the synthesis of 4-aminoquinoline antimalarials (analogous to Chloroquine) and Type I/II kinase inhibitors.

Its chemical value lies in the orthogonal reactivity of its two functional handles:

- C4-Amine: A hydrogen bond donor/acceptor capable of directing ligand binding in ATP pockets.
- C2-Chloride: An electrophilic "handle" primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution ().

This guide details the regioselective synthesis of this core, its physicochemical profile, and its divergent application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

Property	Specification
CAS Number	80947-25-7
IUPAC Name	2-Chloroquinolin-4-amine
Synonyms	4-Amino-2-chloroquinoline; 2-Chloro-4-quinolinamine
Molecular Formula	
Molecular Weight	178.62 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	198–202 °C (Decomposes)
Solubility	Soluble in DMSO, DMF; Sparingly soluble in ; Insoluble in
pKa (Calculated)	~7.2 (Quinoline N), ~14.5 (Primary Amine)
Storage	Inert atmosphere, 2-8°C, protect from light (Halides are photosensitive)

Synthetic Architecture & Regioselectivity

The synthesis of CAS 80947-25-7 hinges on the regioselective discrimination between the C2 and C4 positions of the quinoline ring.

The Mechanistic Paradox

- Nucleophilic Attack (

): The C4 position is electronically favored for nucleophilic attack by amines due to the stabilization of the Meisenheimer intermediate, which behaves similarly to a para-substituted pyridine. The C2 position (ortho-like) is also activated but generally less reactive towards amines under thermal conditions unless the nitrogen is oxidized (N-oxide).

- Metal Catalysis (

): Conversely, the C2-Cl bond is often more labile towards oxidative addition by Palladium(0) species due to the inductive effect of the adjacent heterocyclic nitrogen, making C2 the preferred site for Suzuki couplings if both chlorines are present.

Primary Synthetic Route: Selective Amination

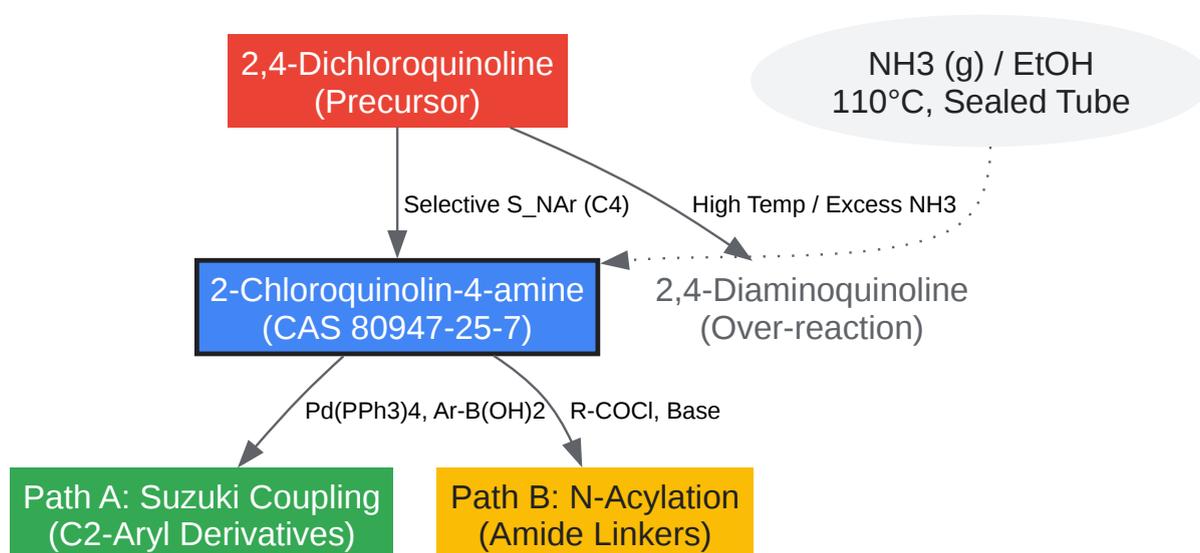
The industrial standard involves the nucleophilic displacement of chloride from 2,4-dichloroquinoline using ammonia.

Reaction:

Critical Control Point: Temperature control is vital. At elevated temperatures (>150°C) or with excess amine, the C2-Cl will also react, leading to 2,4-diaminoquinoline.

Visualization: Synthesis & Divergence

The following diagram illustrates the synthesis flow and the orthogonal reactivity logic.



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Caption: Figure 1. Regioselective synthesis pathway favoring C4-amination over C2, and subsequent functionalization vectors.

Experimental Protocol: Selective C4-Amination

Objective: Synthesize **2-Chloroquinolin-4-amine** from 2,4-dichloroquinoline with >95% regioselectivity.

Safety Warning: This reaction involves pressurized vessels and toxic reagents. Perform in a blast-shielded fume hood.

Materials:

- 2,4-Dichloroquinoline (1.0 eq)
- Ethanolic Ammonia (saturated, ~15-20%
in EtOH) or Liquid
- Solvent: Ethanol or Isopropanol
- Equipment: Teflon-lined stainless steel autoclave or heavy-walled pressure tube.

Step-by-Step Methodology:

- Charge: In a pressure vessel, dissolve 2,4-dichloroquinoline (5.0 g, 25.2 mmol) in Ethanol (30 mL).
- Reagent Addition: Cool the vessel to 0°C. Carefully add saturated ethanolic ammonia (50 mL). Note: Using liquid ammonia yields cleaner products but requires cryogenic handling.
- Reaction: Seal the vessel tightly. Heat to 110°C for 8–12 hours.
 - Why 110°C? Temperatures below 100°C result in incomplete conversion. Temperatures above 130°C increase C2-displacement byproducts.
- Workup:
 - Cool the vessel to room temperature, then to 0°C.
 - Carefully vent the excess ammonia (fume hood!).
 - The product often precipitates as the hydrochloride salt or free base upon cooling.

- Pour the mixture into ice water (200 mL). Adjust pH to ~9-10 using 1M NaOH to ensure the free amine is formed.
- Purification:
 - Filter the resulting precipitate.
 - Wash the cake with cold water (mL) to remove ammonium chloride salts.
 - Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace 2,4-diamino impurities.
- Validation:
 - ¹H NMR (DMSO-d₆): Look for the disappearance of the C4-H signal of the starting material and the appearance of a broad singlet (~7.0-7.5 ppm). The C3-H proton should appear as a singlet around 6.5-6.8 ppm.

Therapeutic Applications & SAR Logic

Antimalarial Pharmacophore

The 4-aminoquinoline core is historical (Chloroquine), but resistance has necessitated modification. CAS 80947-25-7 serves as a scaffold where the C2-Chlorine prevents metabolic oxidation at the 2-position and increases lipophilicity (

).

- Mechanism: Inhibition of heme polymerization in the parasite food vacuole.
- Derivatization: The C4-amine is typically functionalized with a diethylamino-pentyl chain (or similar) to mimic the basic side chain of Chloroquine.

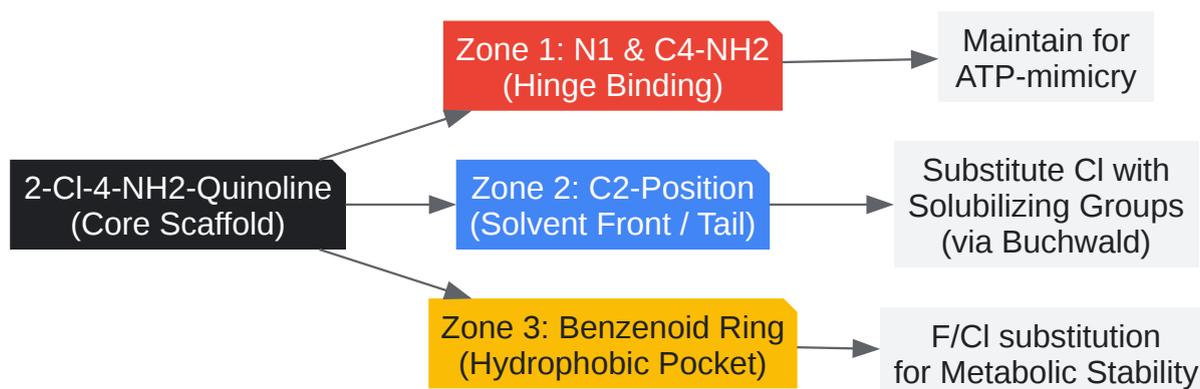
Kinase Inhibition (Oncology)

In modern drug discovery, this scaffold acts as a hinge-binder.

- EGFR / HER2: The quinoline nitrogen () acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., Met793 in EGFR).
- The C4-Amine: Acts as a Hydrogen Bond Donor (HBD) to the gatekeeper residue or backbone carbonyls.
- The C2-Cl Handle: Allows for the attachment of solubilizing groups (morpholine, piperazine) or hydrophobic tails via Buchwald-Hartwig coupling to access the hydrophobic back-pocket of the kinase.

SAR Decision Tree

The following diagram maps the structural activity relationship (SAR) logic for researchers using this core.



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Caption: Figure 2. Structure-Activity Relationship (SAR) zones for kinase inhibitor design using the **2-chloroquinolin-4-amine** core.

References

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Sources

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- [2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Whitepaper: 2-Chloroquinolin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024582#2-chloroquinolin-4-amine-cas-number-80947-25-7>]

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